
2-(4-Bromophenyl)tetrahydrofuran
Descripción general
Descripción
“2-(4-Bromophenyl)tetrahydrofuran” is a chemical compound with the molecular formula C10H11BrO . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
The synthesis of “2-(4-Bromophenyl)tetrahydrofuran” involves several steps. The preparation of intermediate 1 involves charging a 10 L vessel under N2 with 4-bromoiodobenzene, 2-furanboronic acid, triphenylphosphine, tetra-n-butylammonium bromide, sodium carbonate, palladium on carbon 10%, tetrahydrofuran, and water .Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)tetrahydrofuran” is represented by the InChI code1S/C10H11BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10H,1-2,7H2 . This indicates the presence of a bromophenyl group attached to a tetrahydrofuran ring. Physical And Chemical Properties Analysis
“2-(4-Bromophenyl)tetrahydrofuran” is a solid substance . It has a molecular weight of 227.1 and is stored in a refrigerator .Aplicaciones Científicas De Investigación
Peptide Mimetics and Secondary Structure Stabilization
Cα-tetrasubstituted α-amino acids play a crucial role in designing peptide mimetics with stable secondary structures. The tetrahydrofuran-based Cα-tetrasubstituted α-amino acid derived from 2-(4-Bromophenyl)tetrahydrofuran can rigidify peptide backbones, enhancing their structural stability .
Orthogonal Protecting Groups in Peptide Synthesis
The compound’s orthogonal protecting groups—Cbz (for amine protection) and t-butyl (for carboxylic acid protection)—allow for selective deprotection during peptide synthesis. This feature is valuable in constructing complex peptide sequences .
Medicinal Chemistry and Drug Development
Exploring the pharmacological potential of 2-(4-Bromophenyl)tetrahydrofuran derivatives could lead to novel drug candidates. Researchers can modify its structure to optimize binding affinity, metabolic stability, and bioavailability .
Materials Science and Organic Synthesis
The compound’s unique tetrahydrofuran scaffold may find applications in materials science, such as designing functionalized polymers, dendrimers, or supramolecular assemblies. Its reactivity can be harnessed for organic synthesis .
Biological Studies and Receptor Interactions
Investigating the interactions between 2-(4-Bromophenyl)tetrahydrofuran derivatives and biological receptors (e.g., enzymes, receptors, transporters) could reveal insights into cellular processes and potential therapeutic targets .
Chiral Catalysts and Asymmetric Synthesis
Chiral versions of this compound may serve as catalysts in asymmetric reactions. Researchers can explore their utility in enantioselective transformations, such as asymmetric hydrogenation or epoxidation .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-(4-Bromophenyl)tetrahydrofuran are currently unknown. This compound is a derivative of tetrahydrofuran, which is a common scaffold in many bioactive molecules . .
Mode of Action
It’s possible that the bromophenyl group could interact with biological targets, but without specific studies, it’s difficult to predict the exact interactions .
Pharmacokinetics
Therefore, its bioavailability and how these properties might impact its biological activity are currently unknown .
Result of Action
Without knowledge of its targets and mode of action, it’s difficult to predict its potential effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Without specific studies on 2-(4-bromophenyl)tetrahydrofuran, it’s challenging to predict how such factors might influence its activity .
Propiedades
IUPAC Name |
2-(4-bromophenyl)oxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJWSBTVHIGHIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)tetrahydrofuran | |
CAS RN |
194725-15-0 | |
| Record name | 2-(4-bromophenyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

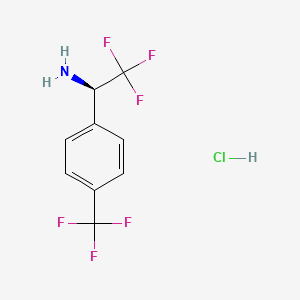
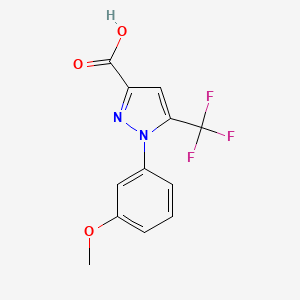



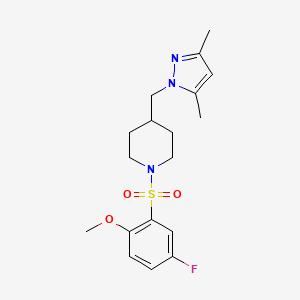
![2-(4-bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2560221.png)

![1-(3,4-dimethoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2560227.png)
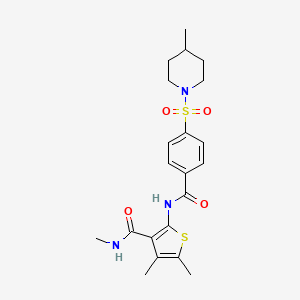
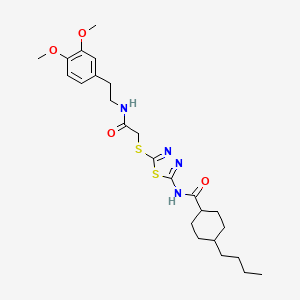

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2560232.png)
